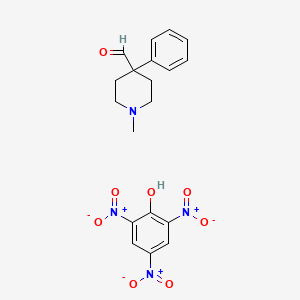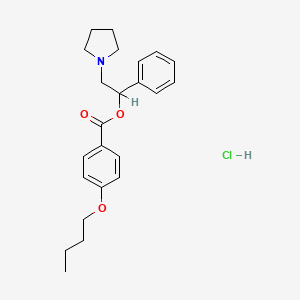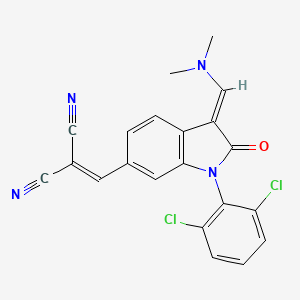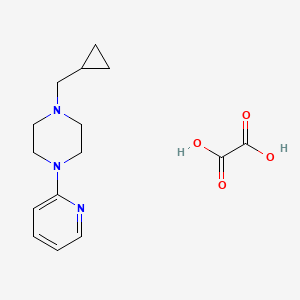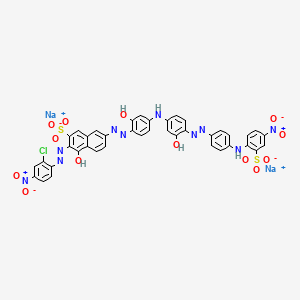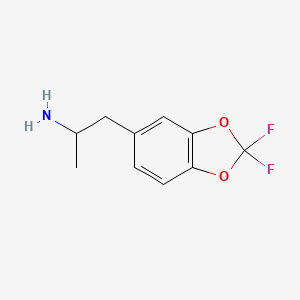
DiFMDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethylenedioxyamphetamine (DiFMDA) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed by Daniel Trachsel and colleagues, along with other fluorinated derivatives of MDMA, MDEA, BDB, and MBDB. The primary goal was to create a non-neurotoxic alternative to entactogenic drugs like MDMA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiFMDA involves the introduction of a difluoromethylenedioxy group into the amphetamine structure. The process typically starts with the precursor 3,4-methylenedioxyamphetamine (MDA). The difluoromethylenedioxy group is introduced through a series of chemical reactions involving fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
DiFMDA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DiFMDA has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of amphetamines.
Biology: Investigated for its potential interactions with biological systems, particularly its binding affinity to serotonin transporters.
Medicine: Explored as a potential non-neurotoxic alternative to MDMA for therapeutic use.
Mechanism of Action
The mechanism of action of DiFMDA involves its interaction with serotonin transporters in the brain. It is believed to have a binding affinity between that of MDA and MDMA. The difluoromethylenedioxy group is thought to provide increased metabolic stability, reducing the formation of neurotoxic metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3,4-Methylenedioxyethylamphetamine (MDEA)
- Benzodioxolylbutanamine (BDB)
- Methylbenzodioxolylbutanamine (MBDB)
Uniqueness
DiFMDA is unique due to the presence of the difluoromethylenedioxy group, which is intended to increase metabolic stability and reduce neurotoxicity compared to its non-fluorinated counterparts .
Properties
CAS No. |
910393-51-0 |
|---|---|
Molecular Formula |
C10H11F2NO2 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3 |
InChI Key |
BHDXKBALNFHXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




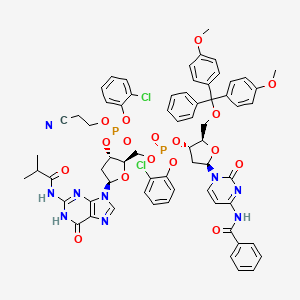

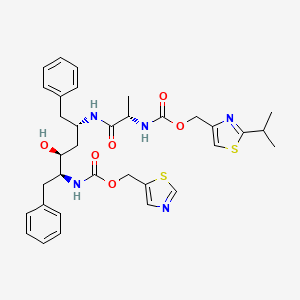
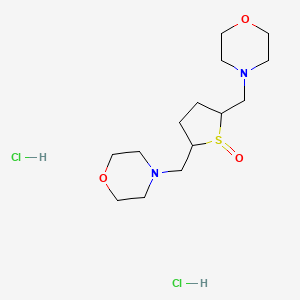
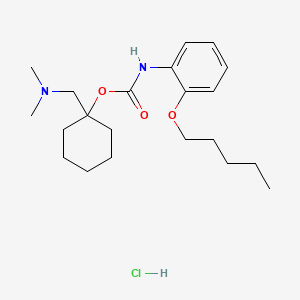
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
